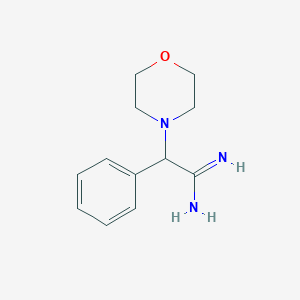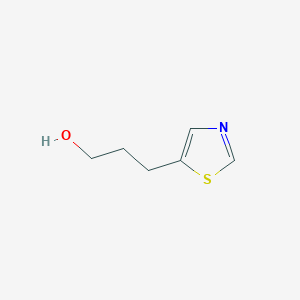![molecular formula C8H14O3 B2934089 [3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol CAS No. 2260936-37-4](/img/structure/B2934089.png)
[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds like “[3- (2-methoxyethyl)-6-oxabicyclo [3.1.0]hexan-3-yl]methanol” has been reported . The synthesis involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then reacted with N,N’-Bis (p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. Due to its instability, this compound is promptly utilized for the following reaction .Molecular Structure Analysis
The molecular structure of a similar compound, “[3- (2-methoxyethyl)-6-oxabicyclo [3.1.0]hexan-3-yl]methanol”, is given by the InChI code: 1S/C9H16O3/c1-11-3-2-9 (6-10)4-7-8 (5-9)12-7/h7-8,10H,2-6H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “[3- (2-methoxyethyl)-6-oxabicyclo [3.1.0]hexan-3-yl]methanol”, include a molecular weight of 172.22, storage temperature of 4 degrees Celsius, and it is a liquid .Direcciones Futuras
The synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane, a crucial component in several antiviral medications such as boceprevir and pf-07321332, has been reported . This compound utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This suggests potential future directions in the synthesis of related compounds, including “[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol”.
Mecanismo De Acción
Target of Action
Similar compounds are known to target bacterial dna replication .
Mode of Action
EN300-6733467, also known as ficellomycin, exhibits a unique mechanism of action. It impairs the semiconservative DNA replication by inducing the formation of deficient 34S DNA fragments, which lack the ability to integrate into larger DNA pieces and eventually the complete bacterial chromosome .
Biochemical Pathways
It is known that the compound interferes with dna replication, which is a crucial process in the cell cycle .
Result of Action
The result of EN300-6733467’s action is the disruption of DNA replication in bacteria, leading to the inability of the bacteria to reproduce and survive .
Propiedades
IUPAC Name |
[3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-5-8(4-9)2-6-7(3-8)11-6/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVKQUKLNPGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2C(C1)O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

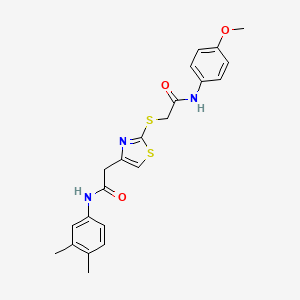

![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)
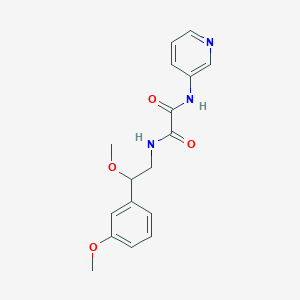
![4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2934010.png)


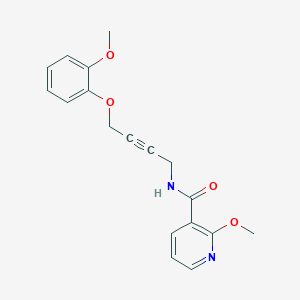


![example 71 [US20090306039]](/img/structure/B2934020.png)
